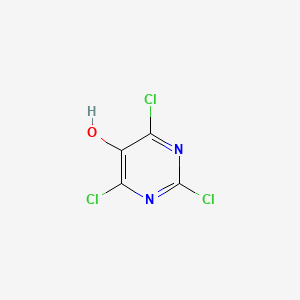

2,4,6-Trichloropyrimidin-5-ol

Description

Properties

IUPAC Name |

2,4,6-trichloropyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGVHQCVEMESTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .

Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.

Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of 2,4,6-Trichloropyrimidin-5-ol

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The most notable method involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), yielding high purity and yield rates (up to 95%) while minimizing waste . This efficient synthesis process is crucial for facilitating further applications in drug development and agrochemicals.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . This property positions it as a potential candidate for developing new anti-inflammatory medications.

Anticancer Activity

Pyrimidine derivatives have been extensively researched for their anticancer properties. For instance, modifications of 2,4,6-trichloropyrimidine compounds have demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance its potency against cancer cells .

Antiviral Effects

The antiviral potential of pyrimidine derivatives has also been explored. Certain compounds derived from 2,4,6-trichloropyrimidine have shown promising results against influenza viruses by inhibiting viral replication in vitro and demonstrating favorable safety profiles in animal models . This suggests that further research could lead to effective antiviral therapies.

Applications in Drug Development

The versatility of this compound makes it an attractive scaffold for drug discovery. Its derivatives are being investigated for various therapeutic applications:

| Application Area | Description |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes; potential treatment for arthritis and other inflammatory diseases. |

| Anticancer | Targeting EGFR and other kinases; development of novel anticancer agents with lower toxicity profiles. |

| Antiviral | Compounds showing efficacy against influenza; potential for broader antiviral applications. |

Agricultural Applications

In addition to medicinal uses, this compound serves as an intermediate in the synthesis of reactive dyes and agrochemicals. Its derivatives are being explored for their ability to act as herbicides or fungicides due to their structural properties that may disrupt biological processes in pests .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of synthesized pyrimidine derivatives demonstrated that compounds based on this compound exhibited significant COX-2 inhibition in vitro. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs with improved efficacy and safety profiles.

Case Study 2: Anticancer Potential

Research into the anticancer properties of modified pyrimidines revealed that certain derivatives not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells resistant to conventional therapies. These findings suggest the potential for developing targeted therapies that could circumvent resistance mechanisms.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 2,4,6-Trichloropyrimidin-5-ol to other pyrimidine derivatives are critical for understanding its unique properties. Below is a detailed comparison with key analogues:

Substituent Effects on Reactivity and Stability

Key Observations :

- Electrophilic Reactivity : The presence of three chlorine atoms in this compound makes it more reactive toward nucleophiles compared to dichloro analogues (e.g., 2,4-Dichloro-5-(methoxymethyl)pyrimidine) .

- Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methyl- or methoxymethyl-substituted derivatives (e.g., 2,4,6-Trichloro-5-methylpyrimidine) .

- Steric Effects : Bulky substituents (e.g., methyl in 5-position) hinder reaction kinetics, as seen in , where 2,4,6-Trichloro-5-methylpyrimidine shows slower substitution rates .

Thermal and Spectroscopic Data

Insights :

- The hydroxyl group in this compound contributes to broad O-H IR absorption, absent in non-hydroxylated analogues like 2,4,6-Trichloro-5-methylpyrimidine.

- Brominated derivatives (e.g., 2-Bromo-4,6-dimethylpyrimidin-5-ol, ) exhibit similar mass spectral patterns but distinct reactivity due to Br vs. Cl electronegativity differences .

Biological Activity

2,4,6-Trichloropyrimidin-5-ol is a compound that belongs to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Enzymes and Pathways

This compound exhibits significant interactions with various enzymes and proteins. Notably, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins by modulating the nuclear factor kappa B (NF-κB) signaling pathway .

Biochemical Pathways

The compound influences several biochemical pathways related to inflammation and microbial growth. It has been shown to affect cellular processes by altering cell signaling pathways and gene expression. For instance, in laboratory studies, it was observed that this compound can inhibit the expression of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Pharmacological Effects

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In studies where it was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound exhibited notable antibacterial activity at concentrations around 800 µg/mL. Compounds derived from this structure have also shown antifungal activity against Candida albicans and Aspergillus niger using disc diffusion methods .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are particularly significant. In vitro studies demonstrated that it could suppress COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib. The compound's ability to inhibit COX-2 suggests its potential for use in treating inflammatory conditions .

Case Studies and Research Findings

In Vivo Studies

In animal models, such as carrageenan-induced paw edema tests, this compound derivatives displayed effective anti-inflammatory properties. The effective doses (ED50) were calculated to be significantly lower than those of traditional anti-inflammatory medications like indomethacin .

Molecular Studies

Molecular docking studies have indicated that this compound can form covalent bonds with nucleophilic amino acid residues in target enzymes. This interaction is crucial for its inhibitory action on specific pathways involved in inflammation and cancer progression .

Applications in Research

The versatility of this compound extends beyond basic biological research; it is also utilized in various scientific applications:

| Field | Application |

|---|---|

| Chemistry | Serves as a building block for synthesizing more complex pyrimidine derivatives. |

| Biology/Medicine | Exhibits antimicrobial and anti-inflammatory properties; potential cancer treatment applications. |

| Industry | Used in the synthesis of pharmaceuticals and agrochemicals. |

Q & A

Q. How is this compound utilized in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.